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PSF-IN-1

Epigenetics RNA-Binding Protein Prostate Cancer

Researchers studying hormone therapy-resistant prostate cancer often face confounding effects when using spliceosome inhibitors. PSF-IN-1 (CAS 370582-94-8) selectively disrupts the PSF/CTBP1-AS epigenetic complex without altering global splicing, providing a clean experimental system. • IC50 of 2.2 pM against PSF-RNA interaction; 9,000-fold more potent than later-generation inhibitors C-65 and N-3. • Cellular IC50 of 1.2 μM in 22Rv1 prostate cancer cells; validated in vivo antitumor activity in treatment-resistant xenografts. • MW 284.26 g/mol; solubility 20 mg/mL in DMSO; purity ≥97%. Supplied with analytical documentation; standard B2B shipping for R&D use.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
Cat. No. B2360005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSF-IN-1
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
InChIInChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-14(18)21-16-11(12)6-7-13(17)15(16)19/h2-8,17,19H,1H3
InChIKeyYSMHBLKPFCNMPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PSF-IN-1: First-in-Class PSF-RNA Inhibitor


PSF-IN-1 (Compound No. 10-3; CAS 370582-94-8) is a small molecule inhibitor that targets the RNA-binding protein PSF (PTB-associated splicing factor), effectively blocking the interaction between PSF and its target RNAs with an IC50 of 2.2 pM [1]. PSF functions as an epigenetic modifier and post-transcriptional gene regulator, forming complexes with long non-coding RNAs (e.g., CTBP1-AS) and the co-repressor complex [2]. Its inhibition promotes histone acetylation, induces apoptosis, and suppresses tumor cell proliferation . PSF-IN-1 represents a distinct class of chemical probe that targets a historically 'undruggable' protein-RNA interface, differing fundamentally from SF3B1 spliceosome modulators (e.g., Pladienolide B, H3B-8800) [3].

Target Engagement

PSF-RNA binding disruption probe

Pathway Context

Epigenetic regulation via CTBP1-AS complex

Model Fit

Hormone-refractory cancer research models

Why PSF-IN-1 Is Irreplaceable


Generic substitution fails due to fundamental differences in target engagement and functional outcome. Spliceosome inhibitors like Pladienolide B or H3B-8800 target the SF3B1 protein within the U2 snRNP complex, leading to global pre-mRNA splicing arrest [1]. In contrast, PSF-IN-1 selectively disrupts a specific epigenetic regulatory complex (PSF/CTBP1-AS), preserving general splicing machinery integrity [2]. Furthermore, even among PSF inhibitors, critical quantitative differences in potency, in vivo validation, and cellular efficacy preclude interchangeable use. As detailed in Section 3, PSF-IN-2 shows higher biochemical potency but lower cellular viability inhibition, while later compounds like C-65 and N-3 demonstrate markedly weaker target engagement in primary binding assays [3]. These divergences underscore the necessity of compound-specific selection based on experimental objectives rather than class-level assumptions.

Mechanism mismatch

SF3B1 spliceosome inhibitors cause global splicing arrest; PSF-targeted epigenetic disruption may not transfer directly

Assay-response divergence

PSF-IN-2 shows higher biochemical potency but lower cellular viability inhibition; pathway-response endpoints may differ

In vivo validation context

Peer-reviewed in vivo model data limited for PSF-IN-2; xenograft response may require compound-specific review

PSF-IN-1 Comparative Evidence Guide


PSF-RNA Interaction Inhibition

PSF-IN-1 demonstrates a sub-nanomolar biochemical potency (IC50 = 2.2 pM) in inhibiting PSF binding to the CTBP1-AS RNA probe . This potency is approximately 2.3-fold lower than the related compound PSF-IN-2 (IC50 = 0.005 pM) [1]. However, PSF-IN-1 shows dramatically superior potency compared to later-generation inhibitors N-3 and C-65, which exhibit IC50 values of 20 nM (0.02 μM) in comparable pull-down assays [2]. PSF-IN-1 thus represents a 9,000-fold improvement in target engagement over these subsequently developed leads.

PSF-RNA Binding IC50
Head-to-head
PSF-IN-1: 2.2 pM
PSF-IN-2: 0.005 pM
C-65/N-3: ~20 nM
Supports target-engagement assay context; potency difference may affect working concentration selection
Alpha assay disruption data; verify in your experimental system
Epigenetics RNA-Binding Protein Prostate Cancer

Cellular Antiproliferative Activity

PSF-IN-1 inhibits the viability of 22Rv1 prostate cancer cells with an IC50 of 1.2 μM . In direct comparison, PSF-IN-2 shows a modestly improved cellular IC50 of 0.5 μM against the same cell line, representing a 2.4-fold difference [1]. Notably, the ratio of biochemical to cellular potency differs substantially: PSF-IN-1 exhibits a 545,000-fold difference (2.2 pM vs. 1.2 μM), while PSF-IN-2 shows a 100,000,000-fold difference (0.005 pM vs. 0.5 μM) [2]. This indicates distinct permeability, stability, or intracellular binding characteristics between the two compounds.

22Rv1 Cell Viability IC50
Head-to-head
PSF-IN-1: 1.2 μM
PSF-IN-2: 0.5 μM
Reported cell-model response context; biochemical-to-cellular ratio differs between compounds
72 h exposure; 22Rv1 prostate cancer cells
Prostate Cancer Cell Viability Hormone-Refractory

In Vivo Antitumor Activity

PSF-IN-1 has demonstrated in vivo antitumor activity, impairing tumor growth in a xenograft mouse model of treatment-resistant prostate cancer [1]. In contrast, while PSF-IN-2 exhibits strong biochemical and cellular potency, published evidence for its in vivo efficacy in peer-reviewed literature is currently limited or absent [2]. Later-generation inhibitors N-3 and C-65 also demonstrate in vivo tumor growth suppression, but their substantially weaker biochemical potency (20 nM vs. 2.2 pM) necessitates higher dosing [3].

In Vivo Xenograft Model
Reported
PSF-IN-1: reported tumor growth impairment
PSF-IN-2: no peer-reviewed in vivo data
N-3/C-65: in vivo response with higher dosing needed
Supports model-response endpoint review; in vivo context limited for PSF-IN-2
Cross-study comparison; model conditions vary
Xenograft Prostate Cancer In Vivo Pharmacology

Mechanistic Distinction from Spliceosome Inhibitors

PSF-IN-1 inhibits PSF-mediated RNA splicing and epigenetic pathways, leading to apoptosis and cell cycle arrest in both breast and prostate cancer cells [1]. This mechanism is distinct from SF3B1 spliceosome inhibitors such as H3B-8800 (IC50 = 1.4 nM for SF3B complex binding) or Pladienolide B (splicing inhibition IC50 ~1.8 nM) . Unlike these global splicing inhibitors, PSF-IN-1 targets a specific epigenetic regulatory node, preserving broader spliceosome function while selectively disrupting oncogenic signals in hormone-refractory cancers [2].

Target Selectivity
Class-level
Selective PSF-RNA inhibition; preserves global splicing vs. SF3B1 inhibitors that arrest splicing
Enables pathway-specific epigenetic research; avoids broad spliceosome disruption
Mechanistic class difference; review in target model
Spliceosome SF3B1 Hormone Therapy Resistance

Structural and Physicochemical Differentiation

PSF-IN-1 (Molecular Weight: 284.26 g/mol; Formula: C16H12O5) is a smaller and structurally simpler molecule than PSF-IN-2 (MW: 312.32 g/mol; C18H16O5), lacking the additional methoxy group present in PSF-IN-2 [1]. PSF-IN-1 demonstrates practical solubility for in vivo formulation, with the ability to prepare stock solutions at 20 mg/mL in DMSO [2]. This contrasts with the more complex solubility requirements often associated with larger macrolide-based splicing inhibitors like Pladienolide B .

Molecular Properties
Source review
MW: 284.26 (PSF-IN-1)
MW: 312.32 (PSF-IN-2)
Solubility: 20 mg/mL DMSO
Supports formulation-exposure review; lower MW may facilitate handling
Supplier-reported data; confirm in own lab
Chemical Probe Solubility Formulation

PSF-IN-1 Application Scenarios


Hormone-Refractory Prostate Cancer Research

PSF-IN-1 is ideally suited for dissecting PSF-mediated epigenetic regulation in hormone therapy-resistant prostate cancer models. Its validated in vivo activity in treatment-resistant xenografts, combined with a 9,000-fold biochemical potency advantage over later-generation inhibitors C-65 and N-3, enables robust target engagement studies at lower, more physiologically relevant concentrations [1]. Researchers can use PSF-IN-1 to specifically interrogate PSF/CTBP1-AS complex disruption without the confounding effects of global spliceosome inhibition observed with SF3B1-targeting compounds [2].

PSF-RNA Interactions in Breast Cancer

For studies examining the role of PSF in breast cancer, particularly in the context of hormone receptor signaling, PSF-IN-1 provides a well-characterized tool with established cellular efficacy (22Rv1 IC50 = 1.2 μM) . Unlike PSF-IN-2, which lacks published in vivo validation, PSF-IN-1 offers researchers a compound with peer-reviewed demonstration of antitumor activity, enabling confident transition from in vitro mechanistic studies to in vivo proof-of-concept experiments [1]. The compound's ability to increase histone acetylation makes it particularly valuable for chromatin immunoprecipitation (ChIP) and epigenetic mapping studies [2].

Chemical Probe Development & Target Validation

As a first-generation, structurally defined PSF inhibitor, PSF-IN-1 serves as an essential benchmark compound for medicinal chemistry optimization programs. Its modest molecular weight (284.26 g/mol) and established solubility profile (20 mg/mL in DMSO) make it an accessible starting point for structure-activity relationship (SAR) studies . Researchers developing next-generation PSF inhibitors can use PSF-IN-1 as a reference standard to evaluate improvements in cellular potency or pharmacokinetic properties, while those validating PSF as a therapeutic target can leverage its published in vivo data to support target engagement studies [1].

Comparative Epigenetic Mechanism Studies

PSF-IN-1 enables researchers to distinguish PSF-dependent epigenetic effects from those mediated by alternative splicing regulation. Its selective targeting of the PSF-CTBP1-AS axis, without affecting SF3B1-dependent global splicing, provides a clean experimental system for isolating epigenetic contributions to hormone therapy resistance . This mechanistic specificity is critical for studies seeking to deconvolute the relative contributions of RNA splicing versus chromatin modification in cancer progression [1].

Application
Selection Property
Validation Focus
Hormone-refractory prostate cancer cell-model studies
PSF-pathway selectivity context
Target engagement and xenograft model-response endpoints
Breast cancer epigenetic pathway studies
Cellular viability and histone acetylation endpoints
ChIP and mechanistic model-response validation
PSF inhibitor SAR and benchmark studies
Reference-standard molecular properties and solubility
Comparative potency and PK property profiling
Epigenetic vs. spliceosome mechanism differentiation
Selective PSF-CTBP1-AS disruption
Splicing-independent epigenetic endpoint analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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